6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One
Overview
Description
RN983 is a potent and selective BTK inhibitor. RN983 potently, selectively, and reversibly inhibited the Btk enzyme. RN983 displayed functional activities in human cell-based assays in multiple cell types, inhibiting IgG production in B-cells with an IC50 of 2.5 ± 0.7 nM and PGD2 production from mast cells with an IC50 of 8.3 ± 1.1 nM. RN983 displayed similar functional activities in the allergic mouse model of asthma when delivered as a dry powder aerosol by nose-only inhalation. Inhalation of aerosolized RN983 may be effective as a stand-alone asthma therapy or used in combination with inhaled steroids and β-agonists in severe asthmatics due to its potent inhibition of mast cell activation.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Complex Chemical Structures
Research demonstrates the synthesis of complex structures, including pyridazine, pyrimido-[4,5-c]pyridazine, and phthalazine derivatives, emphasizing the compound's role in advanced chemical synthesis (E. A. E. Rady & M. Barsy, 2006).
Divergent Synthesis Pathways
Investigations into divergent synthesis pathways using related compounds, like diaza-1,3-dienes, highlight the compound’s utility in generating diverse molecular structures (E. Rossi et al., 2007).
Biochemical Applications
Potential Antitumor Activity
Novel derivatives, such as pyridazinone compounds with 1,3,4-thiadiazole moiety, have been synthesized and shown to exhibit antitumor activity, indicating the compound’s potential in medicinal chemistry (Junhu Qin et al., 2020).
Analgesic Derivatives
Derivatives of related pyridine compounds have been tested for analgesic properties, underscoring the compound’s relevance in developing pain-relief medications (Stanislav Radl et al., 1999).
Material Science and Catalysis
Water Oxidation Catalysis
Related Ru complexes have been developed for water oxidation, a crucial reaction in energy conversion processes, demonstrating the compound's role in catalysis (R. Zong & R. Thummel, 2005).
Regioselectivity in Synthesis
Studies on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles shed light on the compound’s use in understanding and controlling regioselectivity, essential for materials science (M. Martins et al., 2012).
Properties
CAS No. |
1423129-83-2 |
---|---|
Molecular Formula |
C34H37FN8O3 |
Molecular Weight |
624.7214 |
IUPAC Name |
6-tert-butyl-8-fluoro-2-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-(1-methylpiperidin-4-yl)pyridin-2-yl]amino]-6-oxopyridazin-3-yl]pyridin-2-yl]phthalazin-1-one |
InChI |
InChI=1S/C34H37FN8O3/c1-34(2,3)23-14-22-18-38-43(33(46)30(22)26(35)15-23)31-25(19-44)24(8-11-36-31)27-16-28(32(45)42(5)40-27)39-29-7-6-21(17-37-29)20-9-12-41(4)13-10-20/h6-8,11,14-18,20,44H,9-10,12-13,19H2,1-5H3,(H,37,39) |
InChI Key |
YPYHTXOIYCWSMJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=NC=CC(=C3CO)C4=NN(C(=O)C(=C4)NC5=NC=C(C=C5)C6CCN(CC6)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RN983; RN-983; RN 983. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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